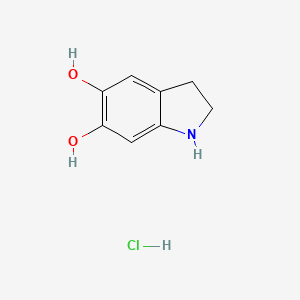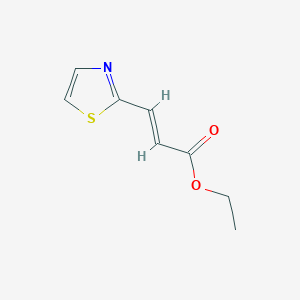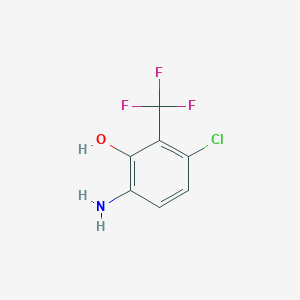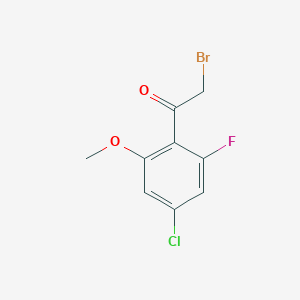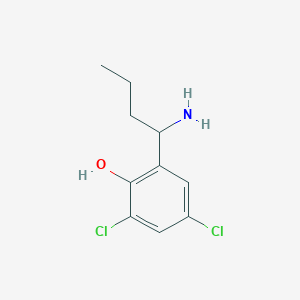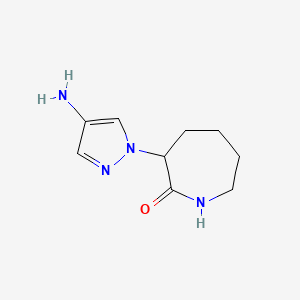![molecular formula C8H16N4O B13067989 N'-Hydroxy-1,5-diazabicyclo[3.2.2]nonane-6-carboximidamide](/img/structure/B13067989.png)
N'-Hydroxy-1,5-diazabicyclo[3.2.2]nonane-6-carboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-Hydroxy-1,5-diazabicyclo[322]nonane-6-carboximidamide is a chemical compound with the molecular formula C₈H₁₆N₄O
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-Hydroxy-1,5-diazabicyclo[3.2.2]nonane-6-carboximidamide typically involves the reaction of 1,5-diazabicyclo[3.2.2]nonane with hydroxylamine under specific conditions. The reaction is carried out in a suitable solvent, such as methanol or ethanol, at a controlled temperature to ensure the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of N’-Hydroxy-1,5-diazabicyclo[3.2.2]nonane-6-carboximidamide may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, and may include additional steps such as solvent recovery and recycling to minimize waste and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
N’-Hydroxy-1,5-diazabicyclo[3.2.2]nonane-6-carboximidamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at low temperatures.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide in an organic solvent.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted diazabicyclo nonane derivatives.
Aplicaciones Científicas De Investigación
N’-Hydroxy-1,5-diazabicyclo[3.2.2]nonane-6-carboximidamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a catalyst in various chemical reactions.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial or anticancer agent.
Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.
Mecanismo De Acción
The mechanism of action of N’-Hydroxy-1,5-diazabicyclo[3.2.2]nonane-6-carboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved in its mechanism of action may include inhibition of key metabolic processes or disruption of cellular signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
1,4-Diazabicyclo[2.2.2]octane: A similar bicyclic compound with a different ring structure, known for its use as a ligand in coordination chemistry.
1,5-Diazabicyclo[4.3.0]nonane: Another bicyclic compound with a larger ring system, used in organic synthesis and as a catalyst.
Uniqueness
N’-Hydroxy-1,5-diazabicyclo[322]nonane-6-carboximidamide is unique due to its specific ring structure and the presence of the hydroxy and carboximidamide functional groups
Propiedades
Fórmula molecular |
C8H16N4O |
|---|---|
Peso molecular |
184.24 g/mol |
Nombre IUPAC |
N'-hydroxy-1,5-diazabicyclo[3.2.2]nonane-6-carboximidamide |
InChI |
InChI=1S/C8H16N4O/c9-8(10-13)7-6-11-2-1-3-12(7)5-4-11/h7,13H,1-6H2,(H2,9,10) |
Clave InChI |
NSUDMMFSAIOKDQ-UHFFFAOYSA-N |
SMILES isomérico |
C1CN2CCN(C1)C(C2)/C(=N/O)/N |
SMILES canónico |
C1CN2CCN(C1)C(C2)C(=NO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




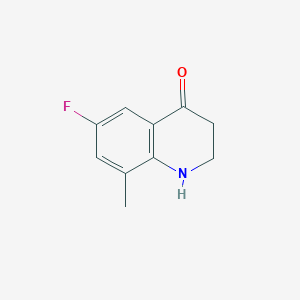

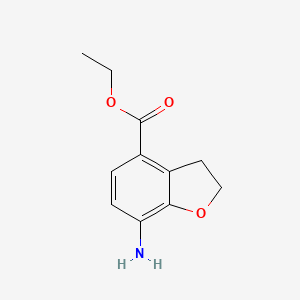
![3-[(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)oxy]-2-methylpropane-1-sulfonyl chloride](/img/structure/B13067938.png)
![3-Bromo-4-[(oxolan-2-yl)methoxy]-1lambda6-thiolane-1,1-dione](/img/structure/B13067943.png)

